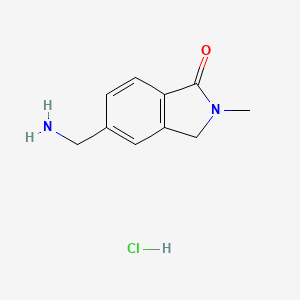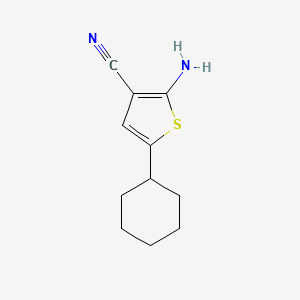![molecular formula C18H17ClN6O4 B2881410 methyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate CAS No. 941998-74-9](/img/structure/B2881410.png)
methyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the [1,2,4]triazine family, which are known to have various biological and pharmacological activities . The presence of the [1,2,4]triazine ring, along with other functional groups, suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The [1,2,4]triazine ring is a key feature, and the compound also appears to have a purine ring and a chlorophenyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the [1,2,4]triazine ring suggests that it could participate in reactions typical of this family of compounds .Wissenschaftliche Forschungsanwendungen
The compound “methyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate” has a complex structure that suggests a variety of potential applications in scientific research. Below is a comprehensive analysis focusing on six unique applications, each detailed in its own section:
Cancer Therapy
The structure of this compound indicates potential as an iron chelator , which could be used in cancer therapy. Iron chelators bind to iron ions with high affinity and have been repurposed to treat cancers due to the high iron requirements of rapidly proliferating cancer cells . This compound could be investigated for its ability to selectively bind to ferrous ions and induce apoptosis in cancer cells through the mitochondrial pathway.
Antiproliferative Agent
Given its structural similarity to compounds with known antiproliferative activity, this molecule could be evaluated for its efficacy against various cancer cell lines. It may work by inhibiting cell proliferation, leading to the identification of new therapeutic agents for cancer treatment .
Agricultural Applications
While not directly related to the requested compound, similar triazole derivatives have been used in agriculture as fungicides . This compound could be modified to enhance its properties for protecting crops against fungal diseases, thereby increasing agricultural productivity.
Wirkmechanismus
Target of Action
The primary target of this compound is ferrous ions . This is significant as iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
The compound’s interaction with its targets results in a decrease in intracellular iron ion levels . This can significantly inhibit cancer cell proliferation . The compound’s cytotoxicity is abolished with the addition of ferrous ions , indicating a direct interaction between the compound and ferrous ions.
Biochemical Pathways
The compound affects the biochemical pathways related to iron metabolism. By binding to ferrous ions, it disrupts the normal iron homeostasis within the cell . This can lead to a decrease in cell proliferation, particularly in cancer cells that have a higher iron requirement than normal cells .
Result of Action
The compound has been shown to have antiproliferative activity against cancer cells . It induces significant apoptosis in A549 cells in a dose and time-dependent manner . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provides evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The action of the compound can be influenced by environmental factors such as the presence of ferrous ions. The cytotoxicity of the compound decreases with the increase of ferrous ions concentrations . This suggests that the compound’s action, efficacy, and stability could be influenced by the iron ion levels in its environment.
Eigenschaften
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O4/c1-22-15-14(16(27)23(2)18(22)28)24-8-12(10-4-6-11(19)7-5-10)21-25(17(24)20-15)9-13(26)29-3/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXPGWSJHLJYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)OC)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B2881332.png)


![1-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2881335.png)
![(2E)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2881336.png)


![3,7,9-trimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2881344.png)

![2-((2-chlorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881346.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide](/img/structure/B2881349.png)
